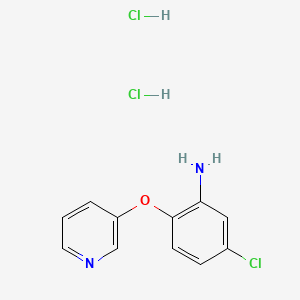

5-クロロ-2-(ピリジン-3-イルオキシ)-フェニルアミン二塩酸塩

説明

5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride, also known as 5-CPP-DHC, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the neurotransmitter serotonin, and is used in experiments involving serotonin receptors and related pathways.

科学的研究の応用

キナーゼ阻害

5-クロロ-2-(ピリジン-3-イルオキシ)-フェニルアミン二塩酸塩: は、キナーゼ阻害剤としての可能性が研究されている化合物です。 キナーゼ阻害剤は、特に癌の治療において重要であり、細胞の増殖と生存を促進する特定の酵素を阻害することができます .

製薬研究

この化合物の構造と分子間相互作用は、製薬研究に貴重な情報を提供するために分析されています。 その結晶構造を理解することで、特に腱鞘巨細胞腫(TGCT)などの病状に対する新薬の開発に役立ちます .

抗癌剤の合成

関連する化合物5-クロロ-2,3,6-トリフルオロピリジンは、抗癌剤の合成における前駆体として使用されてきました。 拡張により、5-クロロ-2-(ピリジン-3-イルオキシ)-フェニルアミン二塩酸塩は、同様の合成経路で利用して、新しい抗癌剤を開発することができます .

農薬化学

フッ素原子は、多くの場合、リード構造に導入され、改良された特性を持つ新しい農産物を開発するために使用されます。 この化合物にクロロ基とピリジンオキシ基が存在することは、より効果的な農薬の創出における潜在的な用途を示唆しています .

イメージング剤の開発

この化合物と構造的に関連するフッ素化ピリジンは、生物学的用途のためのイメージング剤を開発するために注目されています。 この化合物は、新しい医用画像技術用の剤を創出するために改変することができます .

物理化学的研究

5-クロロ-2-(ピリジン-3-イルオキシ)-フェニルアミン二塩酸塩の物理化学的特性は、さまざまな環境における挙動を理解するために研究することができます。 これは、安定で効果的な医薬品を製剤化する上で重要です .

合成手順の最適化

この化合物の二水和物の結晶構造に関する研究は、合成手順を最適化するために実施されてきました。 これは、生産のスケールアップと合成された医薬品の品質を確保するために重要です .

水素結合フレームワークの分析

この化合物は、複雑な水素結合フレームワーク構造を形成しており、医薬品の安定性にとって不可欠です。 これらの相互作用を分析することで、所望の溶解度と効力を持つ薬物の設計に役立ちます .

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can inhibit multiple receptor tyrosine kinases . This suggests that 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride might interact with its targets and induce changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, suggesting that this compound may also influence several biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with receptor tyrosine kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving receptor tyrosine kinases. This compound can modulate gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . For example, in certain cancer cell lines, it has been reported to inhibit cell growth by interfering with specific signaling pathways .

Molecular Mechanism

At the molecular level, 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in gene expression by altering transcription factor activity. Additionally, it can interact with DNA and RNA, affecting their stability and function . The compound’s ability to form hydrogen bonds and hydrophobic interactions is crucial for its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell growth or altered metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Toxic or adverse effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism can result in the formation of active or inactive metabolites, influencing its overall biological activity .

特性

IUPAC Name |

5-chloro-2-pyridin-3-yloxyaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O.2ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;;/h1-7H,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPXTHJQACBZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

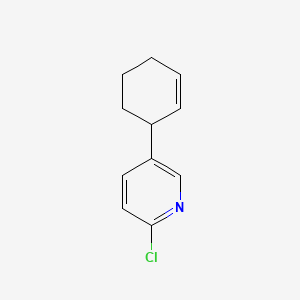

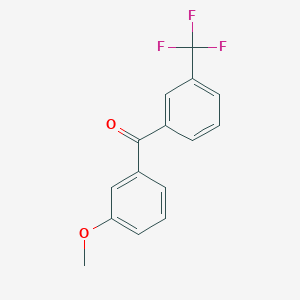

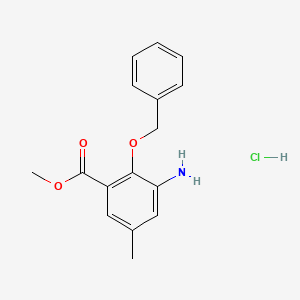

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)

![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)

![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)

![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)

![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)